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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nevanimibe hydrochloride
(formerly known as ATR-101), a potent and selective inhibitor of Acyl-CoA: Cholesterol
Acyltransferase 1 (ACAT1). This document details its mechanism of action, summarizes key
guantitative data, provides detailed experimental protocols for its characterization, and
visualizes its role in relevant signaling pathways.

Introduction to Nevanimibe Hydrochloride and
ACAT1

Nevanimibe hydrochloride is an orally active small molecule that selectively inhibits ACAT1,
an enzyme crucial for cellular cholesterol homeostasis.[1][2] ACAT1 is an intracellular enzyme
located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into
cholesteryl esters for storage in lipid droplets.[2][3] This process is vital in various tissues, and
its dysregulation is implicated in several diseases.[4][5] While two isoforms of ACAT exist
(ACAT1 and ACAT?2), they exhibit different tissue distributions and functions.[3] ACAT1 is
ubiquitously expressed, playing a significant role in macrophage foam cell formation, whereas
ACAT2 is primarily found in the liver and intestines, where it is involved in dietary cholesterol
absorption.[3] The selectivity of Nevanimibe for ACAT1 makes it a targeted therapeutic
candidate with the potential to minimize off-target effects associated with non-selective ACAT
inhibitors.[2]
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Mechanism of Action

Nevanimibe hydrochloride exerts its therapeutic effects by specifically binding to and
inhibiting the enzymatic activity of ACAT1.[4] This inhibition prevents the conversion of free
cholesterol to cholesteryl esters.[6] The accumulation of intracellular free cholesterol due to
ACAT1 blockade can trigger a cascade of cellular events, including endoplasmic reticulum (ER)
stress and the unfolded protein response, ultimately leading to apoptosis, particularly in cells
that are highly dependent on cholesterol esterification, such as adrenocortical cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Nevanimibe
hydrochloride.

Table 1: In Vitro Efficacy and Selectivity of Nevanimibe Hydrochloride

Parameter Value Cell Line/System Reference
Human ACAT1
ACAT1 EC50 9nM expressed in AC29 [21[7]
cells
Human ACAT?2
ACAT2 EC50 368 nM expressed in AC29 [2][7]
cells
Selectivity
~41-fold - 21171
(ACAT2/ACAT1)

Table 2: Preclinical Cytotoxicity of Nevanimibe Hydrochloride

. . Concentrati )
Cell Line Condition Effect Time Reference
on

H295R

_ 60%
(Adrenocortic  + 60 pg/mL o

reduction in 3nM 24 hours [7]
al Cholesterol ]
) survival

Carcinoma)
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Table 3: Phase 1 Clinical Trial of Nevanimibe Hydrochloride in Adrenocortical Carcinoma
(ACC)

Parameter Details Reference

) ) 63 patients with metastatic
Patient Population ACC [1][8]

) Oral, ranging from 1.6
Dosing [1]8]
mg/kg/day to 158.5 mg/kg/day

Maximum Feasible Dose 128.2 mg/kg/day [8]

No complete or partial
Response Rate [1][8]
responses observed

_ 27% (13 out of 48 evaluable
Stable Disease , [1][8]
patients) at 2 months

Gastrointestinal disorders
Most Common Adverse Events  (76%), including diarrhea [1]8]
(44%) and vomiting (35%)

Table 4: Phase 2 Clinical Trial of Nevanimibe Hydrochloride in Congenital Adrenal
Hyperplasia (CAH)
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Parameter Details Reference

Patient Population 10 adults with classic CAH 9]

) Oral, dose titration from 125
Dosing _ _ [9]
mg to 1000 mg twice daily

17-hydroxyprogesterone (17-
Primary Endpoint OHP) < 2x Upper Limit of [9]
Normal (ULN)

2 subjects met the primary
Results endpoint; 5 others showed a 9]
27-72% decrease in 17-OHP

Gastrointestinal side effects
Most Common Adverse Events 9]
(30%)

Experimental Protocols
ACAT1 Inhibition Assay (Fluorescent Cell-Based)

This protocol is adapted from methodologies used to characterize selective ACAT inhibitors.[10]

Objective: To determine the half-maximal effective concentration (EC50) of Nevanimibe
hydrochloride for ACAT1 and ACAT2.

Materials:
e AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)
o Expression vectors for human ACAT1 and human ACAT2

» NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-
3B-0l)

* Nevanimibe hydrochloride

¢ Cell culture medium and reagents
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e Fluorescence microplate reader
Procedure:

o Cell Transfection: Stably transfect AC29 cells with either the human ACAT1 or human ACAT2
expression vector. Select and maintain stable cell lines.

o Cell Seeding: Seed the transfected ACAT1 and ACAT2 expressing cells into 96-well plates at
an appropriate density and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of Nevanimibe hydrochloride in cell culture
medium. Remove the existing medium from the cells and add the medium containing the
different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

o NBD-Cholesterol Addition: Add NBD-cholesterol to each well at a final concentration of 1
pg/mL.

e Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

o Fluorescence Measurement: After incubation, measure the fluorescence intensity of the lipid
droplets formed within the cells using a fluorescence microplate reader with excitation at 485
nm and emission at 535 nm. The esterification of NBD-cholesterol leads to its incorporation
into lipid droplets, resulting in a significant increase in fluorescence.

» Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor
concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cholesterol Esterification Assay (Radiolabeled Oleate)

This protocol provides a method to directly measure the rate of cholesterol esterification in
cultured cells.

Objective: To quantify the inhibitory effect of Nevanimibe hydrochloride on cholesterol
esterification.

Materials:

e H295R cells (or other relevant cell line)
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e [*C]Oleic acid complexed to bovine serum albumin (BSA)
e Nevanimibe hydrochloride

e Cell culture medium and reagents

e Thin-layer chromatography (TLC) plates (silica gel)
 Lipid extraction solvents (e.g., hexane/isopropanol)
 Scintillation counter and fluid

Procedure:

o Cell Culture and Treatment: Culture H295R cells to near confluence in appropriate culture
dishes. Treat the cells with varying concentrations of Nevanimibe hydrochloride for a
predetermined time (e.g., 24 hours).

o Radiolabeling: Add [**C]oleic acid-BSA complex to the culture medium to a final
concentration of 0.2 uCi/mL and incubate for 2-4 hours.

e Cell Lysis and Lipid Extraction: After incubation, wash the cells with cold phosphate-buffered
saline (PBS) and scrape them into a solvent mixture (e.g., hexane:isopropanol 3:2, v/v) to
extract the lipids.

» Lipid Separation: Evaporate the solvent under nitrogen and resuspend the lipid extract in a
small volume of chloroform. Spot the extract onto a silica gel TLC plate. Develop the TLC
plate using a solvent system that separates neutral lipids, such as hexane:diethyl
ether:acetic acid (80:20:1, v/v/v). Include standards for free oleic acid and cholesteryl oleate.

o Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots
corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure
the radioactivity using a scintillation counter.

o Data Analysis: Calculate the amount of [**C]oleate incorporated into cholesteryl esters and
normalize it to the total protein content of the cell lysate. Compare the results from treated
and untreated cells to determine the percentage of inhibition.
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Signaling Pathways and Experimental Workflows
ACAT1 Signaling Pathway and the Impact of Nevanimibe

ACATL1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by
Nevanimibe has significant downstream consequences, particularly in cells with high
cholesterol flux, such as steroidogenic cells in the adrenal cortex.
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Caption: ACAT1 inhibition by Nevanimibe disrupts cholesterol homeostasis, leading to ER
stress and apoptosis.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1684124?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Workflow for Assessing Nevanimibe's
Effect on Cell Viability

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of
Nevanimibe hydrochloride in a cancer cell line.

Start: Culture H295R Cells

Seed Cells in 96-well Plates

:

Treat with Nevanimibe HCI
(Dose-Response) +/- Cholesterol

'

Incubate for 24-72 hours

:

Perform Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

'

Read Plate on Microplate Reader

:

Data Analysis:
Calculate IC50

End: Determine Cytotoxicity
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Caption: Workflow for determining the cytotoxicity of Nevanimibe hydrochloride.

Conclusion

Nevanimibe hydrochloride is a selective and potent inhibitor of ACAT1 with demonstrated
preclinical and clinical activity. Its mechanism of action, involving the disruption of cholesterol
homeostasis and induction of apoptosis, makes it a compelling candidate for further
investigation in diseases characterized by aberrant cholesterol metabolism, such as certain
cancers. The experimental protocols and data presented in this guide provide a solid
foundation for researchers and drug development professionals interested in exploring the
therapeutic potential of selective ACAT1 inhibition. Further research is warranted to fully
elucidate its clinical utility and to identify patient populations most likely to benefit from this
targeted therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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